molecular formula C12H13NO2 B14851917 Amino-(2,3-dihydro-naphthalen-1-YL)-acetic acid

Amino-(2,3-dihydro-naphthalen-1-YL)-acetic acid

Cat. No.: B14851917
M. Wt: 203.24 g/mol
InChI Key: AUPXOLMVLUFZLJ-UHFFFAOYSA-N
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Description

Amino-(2,3-dihydro-naphthalen-1-YL)-acetic acid is an organic compound that features a naphthalene ring system with an amino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amino-(2,3-dihydro-naphthalen-1-YL)-acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dihydro-naphthalene, which is commercially available or can be synthesized from naphthalene through hydrogenation.

    Amination: The 2,3-dihydro-naphthalene undergoes amination to introduce the amino group. This can be achieved through various methods such as reductive amination or nucleophilic substitution.

    Acetic Acid Introduction: The amino group is then reacted with a suitable acetic acid derivative, such as acetic anhydride or acetyl chloride, to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of temperature and pressure to maintain optimal reaction conditions.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products:

    Oxidation Products: Oxidized derivatives such as naphthoquinones.

    Reduction Products: Reduced derivatives such as dihydro-naphthalenes.

    Substitution Products: Substituted naphthalenes with various functional groups.

Scientific Research Applications

Amino-(2,3-dihydro-naphthalen-1-YL)-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Amino-(2,3-dihydro-naphthalen-1-YL)-acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    Amino-naphthalene-acetic acid: Similar structure but lacks the dihydro component.

    Amino-phenyl-acetic acid: Contains a phenyl ring instead of a naphthalene ring.

    Amino-benzoic acid: Features a benzoic acid moiety instead of an acetic acid moiety.

Uniqueness: Amino-(2,3-dihydro-naphthalen-1-YL)-acetic acid is unique due to the presence of both the naphthalene ring system and the acetic acid moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-amino-2-(2,3-dihydronaphthalen-1-yl)acetic acid

InChI

InChI=1S/C12H13NO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4-6,11H,3,7,13H2,(H,14,15)

InChI Key

AUPXOLMVLUFZLJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C2C=CC=CC2=C1)C(C(=O)O)N

Origin of Product

United States

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